Xidecaflur
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Overview
Description
Molecular Structure Analysis
The molecular structure of Xidecaflur is characterized by a long carbon chain with a double bond, an amine group, and two hydroxyl groups. The InChI key for Xidecaflur is BLOGDAWEWWZDCU-KVVVOXFISA-N.Physical And Chemical Properties Analysis
Xidecaflur is a liquid that is slightly soluble in water . It is stable but can be easily oxidized . Its molecular weight is 375.60 .Scientific Research Applications
1. Augmented Reality in Education
Xidecaflur's application in augmented reality for educational purposes was explored to enhance critical thinking skills among students. This research highlighted the significance of augmented reality in facilitating learning and improving critical thinking abilities, especially during challenging times like the COVID-19 pandemic (Lismaya, Priyanto, & Putri Ayu, 2022).
2. Scholarly Event Description
The development of an ontology for scholarly event description (SEDE) to support scientific research was another application. SEDE aims to improve access and management of scholarly event information, enhancing scientific communication channels (Jeong & Kim, 2010).
3. Improving Physics Learning
The use of a scientific approach in physics education, specifically in the context of elasticity, was examined. This approach was found to significantly influence student motivation and learning outcomes, showcasing the educational applications of Xidecaflur in scientific subjects (Rosyad, Diantoro, & Kusairi, 2020).
4. Citizen Science
In another study, Xidecaflur's application in citizen science was explored. It involved engaging the public in scientific research, particularly in the documentation and mapping of periodical cicadas in South Carolina. This highlights Xidecaflur's role in facilitating large-scale, community-involved scientific studies (Beasley et al., 2012).
5. Clinical Research
Xidecaflur was also used in clinical research, specifically in the context of crowdsourcing. This approach significantly enhanced the speed and scale at which clinical studies could be conducted, demonstrating its utility in modern clinical research methodologies (Chandler & Shapiro, 2016).
Safety And Hazards
properties
IUPAC Name |
2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol;hydrofluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO2.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25;/h9-10,24-25H,2-8,11-22H2,1H3;1H/b10-9-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOGDAWEWWZDCU-KVVVOXFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO.F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO.F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xidecaflur | |
CAS RN |
207916-33-4 |
Source
|
Record name | Xidecaflur [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207916334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XIDECAFLUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJK82QP37Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.